molecular formula C17H18ClNO3 B4585083 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide

Cat. No.: B4585083
M. Wt: 319.8 g/mol
InChI Key: GCPLZMDSUFSJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H18ClNO3 and its molecular weight is 319.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.0975211 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Herbicide Safeners

Research on chloroacetanilide herbicides and their safeners, such as acetochlor and R-29148, focuses on understanding their metabolism and mode of action through radiosynthesis methods. These studies are pivotal for developing safer and more effective agricultural chemicals (Latli & Casida, 1995).

Potential Pesticides

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential as pesticides. This research provides valuable data on the structural characteristics of these compounds, which could aid in the development of new pest control agents (Olszewska, Tarasiuk, & Pikus, 2011).

Chloroacetamide Herbicides

Studies on the chloroacetamide herbicides such as alachlor and metolachlor, focusing on their selective herbicidal activity against annual grasses and broad-leaved weeds, reveal insights into their application in agriculture without discussing their dosages or side effects directly (Weisshaar & Böger, 1989).

Silylation of Acetamides

Research on the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes explores the formation of silaheterocyclic compounds and their hydrolysis to form silanols. This chemical process study offers insights into the potential applications of these compounds in various industrial and pharmaceutical contexts (Lazareva et al., 2017).

Anticancer Drug Synthesis

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug highlight the potential medical applications of derivatives of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide. This research underlines the importance of structural analysis in drug development (Sharma et al., 2018).

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-10-4-5-15(20)14(6-10)19-16(21)9-22-13-7-11(2)17(18)12(3)8-13/h4-8,20H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPLZMDSUFSJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.